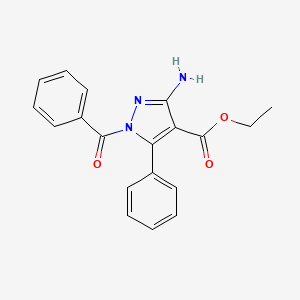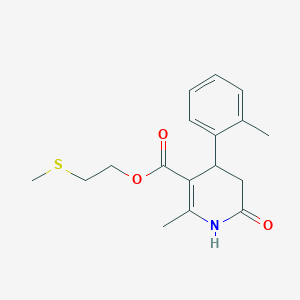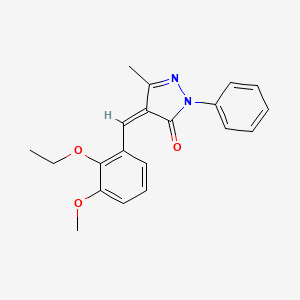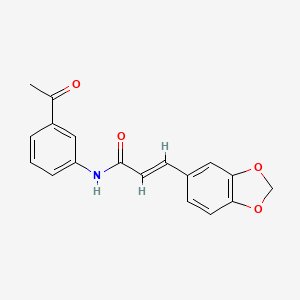![molecular formula C20H23NO5 B5544712 1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)
1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of related compounds involves reactions of specific phenyl derivatives with Grignard reagents to produce tertiary aminoalcohols, which exhibit antioxidant activity. These compounds, including analogs of trihexyphenidyl (cyclodol), demonstrate that the antioxidant properties depend on the alkyl chain length on the benzene ring (Isakhanyan et al., 2011).
Molecular Structure Analysis Studies on similar molecules have utilized IR, 1H-NMR, 13C-NMR spectral data, and theoretical calculations (e.g., B3LYP/6-31G(d,p) and HF/6-31G(d,p)) to determine molecular structure, including bond angles, bond lengths, and HOMO-LUMO energy. These analyses offer insights into the electronic and structural attributes of the compounds (Kotan & Yüksek, 2016).
Chemical Reactions and Properties The chemical reactivity and properties of related compounds have been characterized through various synthetic routes and analyses, indicating the potential for diverse chemical transformations and interactions. For example, the synthesis of specific aminoalcohols involves nucleophilic addition reactions, highlighting the compounds' reactivity (Isakhanyan et al., 2014).
Physical Properties Analysis The physical properties, such as crystallinity and molecular geometry, have been examined through X-ray crystallography and theoretical DFT studies. These analyses provide detailed information on the compounds' structural conformations and stability (Attia et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties Research has led to the development of Mannich base derivatives of bioactive benzyl-1,3-benzodioxo-5-ols, which include compounds related to "1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol." These compounds are linked to potential applications as insect growth regulators and possess anti-leukemic and antimitotic properties. The study by Jurd (1985) outlines the reaction of sesamol with aromatic aldehydes and morpholine or piperidine, leading to these Mannich bases (Jurd, 1985).
Antioxidant Activity Another study explored the synthesis and antioxidant activity of related tertiary aminoalcohols. Isakhanyan et al. (2011) synthesized new compounds through reactions with various Grignard reagents, demonstrating that these compounds exhibit antioxidant activities dependent on the alkyl chain's length (Isakhanyan et al., 2011).
Corrosion Inhibition The inhibitive action of synthesized benzimidazole derivatives on corrosion of steel in hydrochloric acid solutions has been studied. Compounds like "1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol" have been evaluated for their efficiency in corrosion inhibition, showcasing the potential industrial applications of such compounds in protecting metals from corrosion (Yadav et al., 2016).
Chiral Synthesis Research into the chiral synthesis of related compounds has been conducted to explore potential pharmaceutical applications. Prabhakaran et al. (2004) described the resolution and synthesis processes leading to norepinephrine reuptake inhibitors, highlighting the importance of chiral synthesis in developing more effective and selective drugs (Prabhakaran et al., 2004).
Advanced Synthesis Techniques Efforts to improve synthesis techniques for pharmaceutical compounds, such as Aprepitant, involve the use of "1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol" related structures. Brands et al. (2003) detailed an efficient synthesis approach that enhances the production process of clinically relevant drugs, showcasing the compound's role in innovative pharmaceutical manufacturing (Brands et al., 2003).
Eigenschaften
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c22-16(12-21-7-9-23-10-8-21)13-24-18-4-2-1-3-17(18)15-5-6-19-20(11-15)26-14-25-19/h1-6,11,16,22H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTZGLBBXMLAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC=C2C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1,3-Benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)



![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)
![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)
![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)